molecular formula C10H13FN2O4 B1330206 Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- CAS No. 29705-38-2

Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-

Cat. No. B1330206
CAS RN: 29705-38-2
M. Wt: 244.22 g/mol
InChI Key: ZZJIOLHDWAXCSE-UHFFFAOYSA-N
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Description

Ethanol, 2,2’-[(4-fluoro-3-nitrophenyl)imino]bis- is a chemical compound . It’s also known as N-(4-Nitrophenyl)diethanolamine and 2,2’-(4-Nitrophenylazanediyl)diethanol .


Molecular Structure Analysis

The molecular formula of Ethanol, 2,2’-[(4-fluoro-3-nitrophenyl)imino]bis- is C10H14N2O4 . The molecular weight is 226.22900 .


Physical And Chemical Properties Analysis

The density of Ethanol, 2,2’-[(4-fluoro-3-nitrophenyl)imino]bis- is 1.352g/cm3 . The boiling point is 451.7ºC at 760mmHg . The melting point is 101-102 °C . The flash point is 227ºC .

Scientific Research Applications

  • Biomolecule Immobilization and Bioconjugation

    • Field : Analytical and Bioanalytical Chemistry .
    • Application : This compound is used for the immobilization of biomolecules onto polymer surfaces and the construction of bioconjugates . These are essential requirements of many biochemical assays and chemical syntheses .
    • Method : The compound is used as a photolinker to produce the desired chemical linkage upon photo-irradiation . It can conjugate a biomolecule without any catalyst, reagent, or modification .
    • Results : The compound has distinct advantages over perfluorophenyl azide derivatives, which are contemporary nitrene-generating photolinkers, because of its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules .
  • Fluorescent Probes

    • Field : Chemical Biology .
    • Application : Fluorescent probes are powerful tools with vast potential for application in chemical biology . They are used in drug discovery, cell imaging, environmental analysis, and various medical applications .
    • Method : The probe is a molecule that contains a fluorescent functional group, which changes its fluorescence emission when binding to a specific region of the target biomolecule, in response to a chemical reaction or alteration in their environment .
    • Results : The fluorescence emission can be measured with great sensitivity, versatility, and quantitative capacity .

Safety And Hazards

Ethanol, 2,2’-[(4-fluoro-3-nitrophenyl)imino]bis- is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it’s recommended to wash out eyes with copious amounts of water for at least 15 minutes . In case of inhalation, it’s recommended to remove to fresh air . In case of ingestion, it’s recommended to wash out mouth with copious amounts of water for at least 15 minutes .

properties

IUPAC Name

2-[4-fluoro-N-(2-hydroxyethyl)-3-nitroanilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O4/c11-9-2-1-8(7-10(9)13(16)17)12(3-5-14)4-6-15/h1-2,7,14-15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJIOLHDWAXCSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067500
Record name Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-

CAS RN

29705-38-2
Record name 2,2′-[(4-Fluoro-3-nitrophenyl)imino]bis[ethanol]
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2,2'-((4-fluoro-3-nitrophenyl)imino)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029705382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5067500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[(4-fluoro-3-nitrophenyl)imino]bisethanol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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